molecular formula C16H15ClFNOS B2669364 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1796960-69-4

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2669364
CAS No.: 1796960-69-4
M. Wt: 323.81
InChI Key: QRJKLLZUOAEGAP-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a substituted acetamide derivative characterized by a central acetamide backbone with three distinct substituents:

  • A 2-chloro-6-fluorophenyl group at the α-carbon position, contributing electron-withdrawing effects and steric bulk.
  • A cyclopropyl group attached to the nitrogen atom, enhancing metabolic stability due to its rigid, non-planar structure.
  • A thiophen-3-ylmethyl group on the same nitrogen, introducing sulfur-containing heterocyclic aromaticity, which may influence π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNOS/c17-14-2-1-3-15(18)13(14)8-16(20)19(12-4-5-12)9-11-6-7-21-10-11/h1-3,6-7,10,12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJKLLZUOAEGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chloro-6-fluoroaniline with cyclopropylamine to form an intermediate compound.

    Acylation: The intermediate is then subjected to acylation using thiophen-3-ylmethyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table compares key structural features and inferred properties of the target compound with analogous acetamides:

Compound Name Substituents (R1, R2) Key Functional Groups Potential Applications Reference
Target Compound R1: 2-chloro-6-fluorophenyl, R2: thiophen-3-ylmethyl, N-cyclopropyl Chloro, fluoro, thiophene, cyclopropyl Agrochemical/Pharmaceutical R&D
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) R1: 2,6-diethylphenyl, R2: methoxymethyl Chloro, methoxy, ethyl Herbicide (acetochlor class)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide R1: 3-chlorophenyl, R2: benzothiazole Chloro, trifluoromethyl, benzothiazole Herbicide/Pharmaceutical candidate
N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives R1: substituted quinoxaline, R2: variable Quinoxaline, thioether Anticancer/antimicrobial agents

Key Observations :

  • Heterocyclic Influence : The thiophen-3-ylmethyl group may improve binding affinity compared to alachlor’s methoxymethyl group due to sulfur’s polarizability and aromatic π-system .
  • Metabolic Stability : The cyclopropyl group likely confers greater resistance to oxidative metabolism compared to alachlor’s linear alkyl chains .

Structural Validation and Crystallography

While direct crystallographic data for the target compound are absent, methods like SHELX refinement (used for small-molecule validation ) and structure validation protocols are critical for confirming stereochemistry and substituent orientation in analogous compounds.

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound characterized by its unique structural features, including chloro, fluoro, cyclopropyl, and thiophene groups. These functional groups contribute to its potential biological activities, making it an interesting subject for research in medicinal chemistry.

PropertyValue
IUPAC Name 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
CAS Number 2034237-36-8
Molecular Formula C16H15ClFNOS
Molecular Weight 325.81 g/mol

The compound's structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of chloro-fluorophenyl compounds possess antibacterial and antifungal properties.

For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values against various pathogens:

PathogenMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

The presence of the thiophene and cyclopropyl groups may enhance the compound's ability to penetrate microbial membranes or inhibit essential enzymes.

Anticancer Activity

Preliminary studies suggest that the compound may also exhibit anticancer properties. The mechanism of action could involve the inhibition of specific signaling pathways or the induction of apoptosis in cancer cells. For example, similar compounds have shown effectiveness against various cancer cell lines with IC50 values indicating potent cytotoxicity.

While detailed mechanisms for this specific compound are still under investigation, it is hypothesized that it may interact with molecular targets such as enzymes or receptors involved in critical biological processes. This interaction can lead to alterations in enzymatic activity or cellular signaling pathways, resulting in therapeutic effects.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study focusing on a series of acetamide derivatives reported that certain structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene group was particularly noted for improving antimicrobial efficacy compared to non-thiophene analogs.
  • Anticancer Screening : In a screening of various acetamide derivatives, compounds similar to 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide were evaluated for their effects on cancer cell proliferation. Results indicated that modifications at the phenyl ring significantly impacted cell viability in several cancer types.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of related compounds in treating infections and tumors. These studies provide insights into pharmacokinetics and bioavailability, which are critical for understanding how the compound might perform in clinical settings.

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